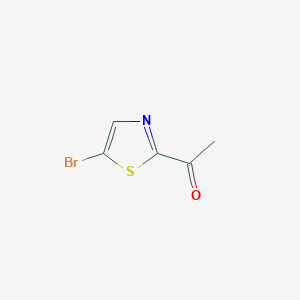

1-(5-Bromothiazol-2-yl)ethanone

Description

The exact mass of the compound 1-(5-Bromothiazol-2-yl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(5-Bromothiazol-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromothiazol-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromo-1,3-thiazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS/c1-3(8)5-7-2-4(6)9-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNZWFBZBNHQOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652324 | |

| Record name | 1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774230-98-7 | |

| Record name | 1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-bromo-1,3-thiazol-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-(5-Bromothiazol-2-yl)ethanone from 2-aminothiazole

An In-Depth Technical Guide for the Synthesis of 1-(5-Bromothiazol-2-yl)ethanone from 2-Aminothiazole

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Executive Summary

1-(5-Bromothiazol-2-yl)ethanone is a pivotal heterocyclic building block in medicinal chemistry, serving as a key intermediate for the synthesis of a wide array of pharmacologically active compounds. This guide provides a comprehensive, technically-grounded methodology for its synthesis starting from the readily available precursor, 2-aminothiazole. The described three-step synthetic pathway is designed for efficiency, scalability, and regiochemical control. It begins with the selective electrophilic bromination of 2-aminothiazole at the C5 position, followed by a Sandmeyer reaction to convert the C2-amino group to a bromide, yielding the 2,5-dibromothiazole intermediate. The final step involves a regioselective metal-halogen exchange at the C2 position and subsequent acylation to furnish the target compound. This document elucidates the mechanistic underpinnings of each transformation, provides detailed, step-by-step experimental protocols, and emphasizes safety and analytical validation, ensuring a reliable and reproducible process for research and development applications.

Introduction: Strategic Importance of 1-(5-Bromothiazol-2-yl)ethanone

The 2-aminothiazole scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates.[1][2] The targeted functionalization of this ring system is crucial for modulating biological activity. 1-(5-Bromothiazol-2-yl)ethanone, in particular, is a high-value intermediate due to its orthogonal reactive sites. The bromo group at the C5 position is amenable to a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments.[3][4][5][6] Simultaneously, the acetyl group at the C2 position provides a handle for further chemical modifications, such as condensations, reductions, or transformations into other functional groups. This dual functionality makes it an indispensable precursor for constructing complex molecular architectures in modern drug development.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of 1-(5-Bromothiazol-2-yl)ethanone from 2-aminothiazole requires three key transformations:

-

Introduction of a bromine atom at the C5 position.

-

Replacement of the C2-amino group.

-

Introduction of an acetyl group at the C2 position.

The order of these operations is critical for achieving the desired outcome. The 2-aminothiazole ring is highly activated towards electrophilic substitution, with the C5 position being the most nucleophilic and sterically accessible site.[7] Therefore, a direct bromination of the starting material is the most logical and efficient first step. The subsequent removal of the amino group and introduction of the acetyl group can be achieved through a robust sequence involving diazotization and organometallic chemistry.

The chosen forward synthetic pathway is outlined below.

Caption: Overall synthetic workflow from 2-aminothiazole.

Detailed Synthesis, Mechanisms, and Protocols

This section provides a detailed exploration of each synthetic step, including the underlying chemical principles and a complete experimental protocol.

Step 1: Electrophilic Bromination – Synthesis of 2-Amino-5-bromothiazole

Principle & Mechanism: The first step leverages the high electron density of the 2-aminothiazole ring, which directs electrophiles preferentially to the C5 position. The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The amino group, being a strong activating group, enhances the nucleophilicity of the ring, allowing for facile bromination under mild conditions using molecular bromine.

Experimental Protocol:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 2-Aminothiazole | 100.14 | 4.00 g | 39.9 | 1.0 |

| Acetic Acid (glacial) | 60.05 | 160 mL | - | - |

| Bromine (Br₂) | 159.81 | 4.08 mL (12.8 g) | 79.9 | 2.0 |

| Sat. aq. NaHCO₃ | - | ~300 mL | - | - |

| Ethyl Acetate | - | ~200 mL | - | - |

| Anhydrous Na₂SO₄ | - | As needed | - | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-aminothiazole (4.00 g, 39.9 mmol) and dissolve it in glacial acetic acid (160 mL).

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add bromine (4.08 mL, 79.9 mmol) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully pour the reaction mixture into a beaker containing ice (~200 g) and slowly neutralize by adding saturated aqueous sodium bicarbonate solution until the pH reaches 7-8. (Caution: CO₂ evolution).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with saturated brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary. An expected yield of approximately 75% (5.3 g) of 5-bromothiazol-2-amine is anticipated.[8]

Step 2: Sandmeyer Reaction – Synthesis of 2,5-Dibromothiazole

Principle & Mechanism: The Sandmeyer reaction is a powerful method for replacing an aromatic amino group with a halide via a diazonium salt intermediate.[9] The reaction is initiated by the diazotization of the amino group on 2-amino-5-bromothiazole using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. The resulting unstable diazonium salt is then decomposed by a copper(I) bromide catalyst. The mechanism is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical, dinitrogen gas, and a copper(II) species. The aryl radical then abstracts a bromine atom from the copper(II) bromide to form the final product and regenerate the copper(I) catalyst.[9][10]

Caption: Simplified mechanism of the Sandmeyer reaction.

Experimental Protocol:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 2-Amino-5-bromothiazole | 179.01 | 5.00 g | 27.9 | 1.0 |

| Hydrobromic Acid (48%) | 80.91 | 25 mL | ~220 | ~7.9 |

| Sodium Nitrite (NaNO₂) | 69.00 | 2.12 g | 30.7 | 1.1 |

| Copper(I) Bromide (CuBr) | 143.45 | 4.40 g | 30.7 | 1.1 |

| Water | 18.02 | ~50 mL | - | - |

| Dichloromethane | - | ~150 mL | - | - |

Procedure:

-

In a 250 mL three-necked flask, suspend 2-amino-5-bromothiazole (5.00 g, 27.9 mmol) in a mixture of 48% hydrobromic acid (25 mL) and water (25 mL).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous mechanical stirring.

-

Dissolve sodium nitrite (2.12 g, 30.7 mmol) in water (10 mL) and add this solution dropwise to the suspension, keeping the temperature strictly below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

-

In a separate 500 mL flask, dissolve copper(I) bromide (4.40 g, 30.7 mmol) in 48% hydrobromic acid (15 mL).

-

Slowly and carefully add the cold diazonium salt solution to the CuBr solution with stirring. (Caution: Vigorous evolution of N₂ gas).

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture to room temperature and extract with dichloromethane (3 x 50 mL).

-

Wash the combined organic extracts with water, then with 1 M NaOH, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 2,5-dibromothiazole. Further purification can be achieved by vacuum distillation or column chromatography.

Step 3: Lithiation and Acetylation – Synthesis of 1-(5-Bromothiazol-2-yl)ethanone

Principle & Mechanism: This final step introduces the acetyl group at the C2 position. The C2-Br bond in 2,5-dibromothiazole is more susceptible to metal-halogen exchange than the C5-Br bond due to the higher acidity of the corresponding C2-proton. Treatment with a strong organolithium base, such as n-butyllithium, at very low temperatures (-78 °C) selectively generates the 2-lithio-5-bromothiazole intermediate. This potent nucleophile is then quenched with an electrophilic acetylating agent, such as ethyl acetate. The organolithium attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the target ketone after workup.[11]

Experimental Protocol:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 2,5-Dibromothiazole | 242.92 | 4.86 g | 20.0 | 1.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 8.8 mL | 22.0 | 1.1 |

| Ethyl Acetate | 88.11 | 2.1 mL (1.9 g) | 22.0 | 1.1 |

| Sat. aq. NH₄Cl | - | ~50 mL | - | - |

| Diethyl Ether | - | ~150 mL | - | - |

Procedure:

-

To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 2,5-dibromothiazole (4.86 g, 20.0 mmol) and dissolve it in anhydrous THF (100 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (8.8 mL of a 2.5 M solution in hexanes, 22.0 mmol) dropwise via syringe over 20 minutes, maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at this temperature.

-

In a separate syringe, take up ethyl acetate (2.1 mL, 22.0 mmol) and add it dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 1.5-2 hours.[11]

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure. Purify the resulting residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the final product, 1-(5-Bromothiazol-2-yl)ethanone.

Safety and Handling

-

Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). Have a sodium thiosulfate solution ready for quenching spills.

-

n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air). Must be handled under an inert atmosphere using syringe and cannula techniques.

-

Diazonium Salts: Potentially explosive, especially when dry. Always keep them in solution at low temperatures and use them immediately after preparation.

-

Acids and Bases: Hydrobromic acid and acetic acid are corrosive. Handle with care. Neutralization steps can be exothermic and may release gas.

Conclusion

This guide details a robust and logical three-step synthesis for producing 1-(5-Bromothiazol-2-yl)ethanone from 2-aminothiazole. The sequence, which includes selective C5-bromination, a Sandmeyer reaction at C2, and a regioselective lithiation-acetylation, is founded on well-established chemical principles. By providing clear mechanistic explanations and validated protocols, this document serves as a reliable resource for researchers requiring access to this versatile synthetic intermediate for applications in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. jocpr.com [jocpr.com]

- 7. benchchem.com [benchchem.com]

- 8. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 1-(5-Bromothiazol-2-yl)ethanone

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR spectral data for 1-(5-Bromothiazol-2-yl)ethanone, a key heterocyclic building block in medicinal and materials chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes predictive analysis based on established spectroscopic principles with detailed, field-proven protocols for data acquisition and processing. We will explore the causality behind experimental choices, ensuring a robust and self-validating approach to structural characterization.

Introduction: The Structural Significance of 1-(5-Bromothiazol-2-yl)ethanone

1-(5-Bromothiazol-2-yl)ethanone (C₅H₄BrNOS) is a substituted thiazole derivative. The thiazole ring is a prominent scaffold in numerous biologically active compounds, including the vitamin thiamine (B₁) and various pharmaceuticals like the anti-inflammatory drug Meloxicam.[1] The presence of a bromine atom at the C5 position and an acetyl group at the C2 position makes this molecule a versatile intermediate for further chemical modification via cross-coupling reactions and other transformations, enabling the synthesis of complex molecular architectures.

Accurate structural confirmation is the bedrock of chemical synthesis and drug development. NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic environments of ¹H and ¹³C nuclei. This guide will detail the expected spectral features of the title compound and establish a rigorous experimental workflow for their verification.

Caption: Molecular structure of 1-(5-Bromothiazol-2-yl)ethanone with IUPAC numbering.

Predicted NMR Spectral Analysis

While direct, published spectra for this specific compound are not widely available, a highly accurate prediction of its ¹H and ¹³C NMR spectra can be formulated by analyzing the electronic environment of each nucleus and drawing comparisons with structurally similar compounds.

¹H NMR Spectrum: Analysis and Prediction

The structure of 1-(5-Bromothiazol-2-yl)ethanone suggests the presence of two distinct proton signals.

-

Thiazole Ring Proton (H-4): A single proton is attached to the C4 carbon of the thiazole ring. As there are no adjacent protons within a three-bond distance, this signal is expected to appear as a singlet . The aromatic character of the thiazole ring places this proton in a deshielded environment.[1] Protons on thiazole rings typically resonate between 7.27 and 8.77 ppm.[1] The electron-withdrawing nature of the adjacent sulfur atom (C-S-CH ) and the C2-acetyl group will further shift this proton downfield. We predict its chemical shift (δ) to be in the range of 8.0 - 8.5 ppm .

-

Acetyl Methyl Protons (H-8): The three protons of the methyl group (CH₃) are chemically equivalent and are not coupled to any other protons. Therefore, they will produce a sharp singlet . The adjacent carbonyl group (C=O) is strongly electron-withdrawing, deshielding these protons. In similar acetyl-heterocyclic compounds, this signal typically appears around 2.5 - 2.8 ppm .[2]

The integral ratio of the H-4 signal to the H-8 signal is expected to be 1:3 , consistent with the number of protons giving rise to each signal.

¹³C NMR Spectrum: Analysis and Prediction

The molecule contains five unique carbon atoms, which should result in five distinct signals in the proton-decoupled ¹³C NMR spectrum.

| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale & Comparative Insights |

| C6 (C=O) | sp² | 188 - 192 | The carbonyl carbon of an acetyl group attached to a heteroaromatic ring is highly deshielded. This range is typical for α,β-unsaturated or aryl ketones.[3] |

| C2 | sp² | 165 - 170 | This carbon is part of the aromatic system and is bonded to two electronegative heteroatoms (N and S) and the acetyl group, leading to a significant downfield shift.[4] |

| C4 | sp² | 125 - 130 | This is the sole proton-bearing carbon on the thiazole ring. Its chemical shift is characteristic of sp² carbons in electron-deficient aromatic systems. |

| C5 | sp² | 115 - 120 | The C-Br bond causes a moderate downfield shift compared to a C-H bond. The direct attachment of bromine often results in a signal of lower intensity due to longer relaxation times and the absence of a Nuclear Overhauser Effect (NOE).[5][6] |

| C8 (CH₃) | sp³ | 25 - 28 | This aliphatic carbon is adjacent to the deshielding carbonyl group. This chemical shift is characteristic for methyl ketones.[2][7] |

Experimental Protocol for High-Fidelity NMR Data Acquisition

The following protocol is a self-validating system designed to produce accurate and reproducible NMR data for structural confirmation.

Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation.

-

Analyte Purity: Ensure the sample of 1-(5-Bromothiazol-2-yl)ethanone is of high purity (>95%) to minimize interfering signals from impurities.

-

Solvent Selection: Choose a deuterated solvent that fully solubilizes the analyte. Chloroform-d (CDCl₃) is a common first choice due to its relatively low cost and ability to dissolve a wide range of organic compounds.[8] For compounds with different polarity, DMSO-d₆ or Acetone-d₆ can be used. Be aware that aromatic solvents like Benzene-d₆ can induce significant shifts (Aromatic Solvent Induced Shifts, ASIS) which can be used to resolve overlapping signals.[9][10]

-

Concentration: Weigh approximately 5-15 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS serves as the universal internal reference, with its signal defined as 0.00 ppm for both ¹H and ¹³C spectra.[11][12] Alternatively, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[12]

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to a height of at least 4 cm.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz (or higher) NMR spectrometer. Optimization may be required based on the specific instrument.[12]

| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition | Causality and Experimental Justification |

| Pulse Program | Standard single pulse (e.g., 'zg30' on Bruker) | Proton-decoupled single pulse (e.g., 'zgpg30' on Bruker) | A 30° pulse angle is used as a compromise between signal intensity and faster repetition rates, allowing for more scans in a given time. Proton decoupling in ¹³C NMR simplifies the spectrum to singlets and enhances signal-to-noise via NOE.[11] |

| Spectral Width | 0 - 12 ppm | 0 - 220 ppm | This range encompasses the vast majority of chemical shifts for organic molecules, ensuring all signals are captured.[12] |

| Acquisition Time (AQ) | 2 - 4 seconds | 1 - 2 seconds | A longer AQ provides better digital resolution, allowing for more accurate determination of chemical shifts and coupling constants.[13] |

| Relaxation Delay (d1) | 2 - 5 seconds | 5 - 10 seconds | This delay allows protons and carbons to return to their equilibrium magnetization state before the next pulse. For quantitative ¹³C NMR, d1 should be at least 5 times the T₁ of the slowest-relaxing nucleus (typically quaternary carbons like C2 and C5).[14] |

| Number of Scans (NS) | 8 - 16 | 1024 - 4096 | Signal-to-noise ratio improves with the square root of the number of scans. More scans are needed for the less sensitive ¹³C nucleus and for dilute samples. |

Data Processing

-

Fourier Transformation (FT): Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio, followed by FT to convert the time-domain signal (FID) to a frequency-domain spectrum.[12]

-

Phasing: Manually adjust the zero-order and first-order phase correction to ensure all peaks have a pure, symmetrical absorption lineshape.

-

Baseline Correction: Apply a polynomial function to create a flat baseline across the spectrum, which is critical for accurate integration.[14]

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value.[12]

-

Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative ratio of protons.

Caption: A comprehensive workflow for the NMR spectral analysis of organic compounds.

Conclusion

The structural characterization of 1-(5-Bromothiazol-2-yl)ethanone can be confidently achieved through a combined ¹H and ¹³C NMR spectroscopic approach. By leveraging predictive analysis based on fundamental principles and comparative data from related structures, a clear and accurate spectral assignment is possible. The detailed experimental and processing protocols provided in this guide establish a robust framework for obtaining high-fidelity data, ensuring the integrity and reliability of the structural elucidation. This systematic application of NMR spectroscopy is a cornerstone of modern chemical research and development, providing the definitive evidence required to advance scientific discovery.

References

- BenchChem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of Enones.

- BenchChem. (n.d.). Application Notes & Protocols: 1H and 13C NMR Spectral Analysis of Octane-2,4,5,7-tetrone.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- (n.d.). Solvent effects in NMR spectroscopy. 3. Chemical shifts induced by benzene in ketones. Tetrahedron.

- (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information.

- (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Books.

- (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate.

- (n.d.). Quantitative NMR Spectroscopy.

- (n.d.). 13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry.

- (n.d.). NMR Guidelines for ACS Journals.

- (n.d.). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.

- (n.d.). Thiazole(288-47-1) 1H NMR spectrum. ChemicalBook.

- (n.d.). 1 - Supporting Information.

- (n.d.). Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues. NIH.

- (n.d.). ¹H NMR spectrum of the thiazole derivative B. ResearchGate.

- (2022). How does solvent choice effect chemical shift in NMR experiments?. Reddit.

- (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information.

- (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory.

- (n.d.). Coupling constants for 1H and 13C NMR.

- (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

- (n.d.). Thiazole. Wikipedia.

- (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Department of Chemistry and Biochemistry.

- (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data.

- (n.d.). 1-[4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone. SpectraBase.

- (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis.

- (n.d.). 2-Bromothiazole(3034-53-5) 1H NMR spectrum. ChemicalBook.

- (n.d.). 1-(2-Bromothiazol-5-yl)ethanone. BLDpharm.

- (n.d.). Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. ResearchGate.

- (n.d.). Chem 341 Jasperse Ch. 13 Handouts H-NMR Interpretation.

- (n.d.). Novel 2-(benzo[d]thiazol-2-yl)-1-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)ethanone Derivatives: Synthesis and Antibacterial Activity. Bentham Science Publisher.

- (n.d.). Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. ResearchGate.

- (n.d.). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.

- (n.d.). 2-Acetyl-5-methylfuran - Optional[13C NMR] - Spectrum. SpectraBase.

- (n.d.). 2-Aminothiazole (96-50-4) 13C NMR spectrum. ChemicalBook.

- (n.d.). 2-Bromo-4-thiazolecarboxylic acid(5198-88-9) 1H NMR spectrum. ChemicalBook.

- (n.d.). 2-Acetyl-5-bromothiophene(5370-25-2) 13C NMR spectrum. ChemicalBook.

- (n.d.). 1-(2-Bromothiazol-5-yl)ethanone. ChemBK.

- (n.d.). 1-(5-Bromothiazol-2-yl)ethanone , ≥95%. 百灵威.

- (n.d.). 53159-71-0|1-(2-Aminothiazol-5-yl)ethanone. Ambeed.

- (n.d.). 2-Acetyl-5-bromothiophene. PubChem.

- (n.d.). Carbon-13 NMR spectrum of 2-methylbut-2-ene (2-methyl-2-butene). Doc Brown's Chemistry.

Sources

- 1. Thiazole - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. asianpubs.org [asianpubs.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. 2-Acetyl-5-bromothiophene(5370-25-2) 13C NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. reddit.com [reddit.com]

- 9. Solvent effects in NMR spectroscopy. 3. Chemical shifts induced by benzene in ketones. (1965) | Dudley H. Williams | 129 Citations [scispace.com]

- 10. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. books.rsc.org [books.rsc.org]

- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

Unveiling the Solid State: A Technical Guide to the Crystal Structure Determination of 1-(5-Bromothiazol-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole moiety is a cornerstone in medicinal chemistry, present in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Understanding the three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. This in-depth technical guide outlines a comprehensive workflow for determining the crystal structure of 1-(5-Bromothiazol-2-yl)ethanone, a representative brominated thiazole derivative. While a published crystal structure for this specific compound is not currently available, this guide provides a robust, field-proven methodology based on established principles of chemical synthesis and single-crystal X-ray crystallography. We will delve into the synthesis of the target compound, the critical process of crystal growth, the intricacies of X-ray diffraction data collection, and the computational steps of structure solution and refinement. This document is intended to serve as a practical reference for researchers engaged in the structural elucidation of novel small molecules, providing both the "how" and the "why" behind each experimental choice.

Introduction: The Significance of Thiazoles and Their Three-Dimensional Architecture

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The biological function of these molecules is intrinsically linked to their three-dimensional structure, which dictates how they interact with their biological targets. A precise understanding of bond lengths, bond angles, and intermolecular interactions within the crystalline state provides invaluable insights for optimizing lead compounds and designing new chemical entities with enhanced efficacy and selectivity.

Single-crystal X-ray diffraction (XRD) is the definitive technique for determining the atomic and molecular structure of a crystalline solid.[5][6] By analyzing the diffraction pattern of X-rays scattered by a single crystal, we can generate a three-dimensional electron density map and, from that, a precise model of the molecular structure.[6][7] This guide will walk through the essential steps to achieve this for 1-(5-Bromothiazol-2-yl)ethanone.

Synthesis and Material Preparation

A high-purity sample is a prerequisite for obtaining diffraction-quality crystals.[5] A plausible synthetic route to obtain 1-(5-Bromothiazol-2-yl)ethanone can be adapted from known procedures for similar thiazole derivatives.[8][9] The Hantzsch thiazole synthesis is a classic and versatile method for the formation of the thiazole ring.[3][7]

Proposed Synthetic Protocol (Adapted from Hantzsch Thiazole Synthesis)

This protocol is a general guideline and may require optimization.

-

Synthesis of 2-Amino-5-bromothiazole: This key intermediate can be synthesized via the cyclization of an appropriate α-halocarbonyl compound with a thioamide.[10]

-

Conversion to 1-(5-Bromothiazol-2-yl)ethanone: The 2-amino group of 2-amino-5-bromothiazole can be converted to an acetyl group through a Sandmeyer-type reaction followed by reaction with a suitable acetylating agent. A more direct approach could involve the reaction of a lithiated 2,5-dibromothiazole with an acetylating agent.

A detailed, step-by-step protocol for a related compound, 1-(2-bromo-4-methylthiazol-5-yl)ethanone, has been reported and can serve as a valuable reference for developing a specific procedure for the title compound.[8]

Caption: Synthetic workflow for 1-(5-Bromothiazol-2-yl)ethanone.

Crystal Growth: The Art and Science of Obtaining Diffraction-Quality Crystals

The most challenging step in crystal structure determination is often growing a single crystal of suitable size and quality.[5][11] The ideal crystal should be a single, well-formed block with dimensions of approximately 0.1-0.4 mm in each direction, free from cracks and other defects.[12]

Recrystallization Techniques

Recrystallization is the most common method for purifying solid organic compounds and for growing single crystals.[6][13] The principle relies on the differential solubility of the compound in a hot versus a cold solvent.[9]

Experimental Protocol: Slow Evaporation

-

Solvent Selection: Screen a variety of solvents to find one in which 1-(5-Bromothiazol-2-yl)ethanone is sparingly soluble at room temperature but readily soluble when heated. Common solvents for small organic molecules include ethanol, methanol, acetone, ethyl acetate, and hexane, or mixtures thereof.

-

Dissolution: Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

-

Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystal Growth: Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature. This slow process allows for the ordered arrangement of molecules into a crystal lattice.[14]

Other techniques such as slow cooling of a saturated solution or vapor diffusion can also be employed.[13]

Single-Crystal X-ray Diffraction: Data Acquisition

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[6]

Experimental Setup

A modern single-crystal X-ray diffractometer consists of an X-ray source, a goniometer for orienting the crystal, and a detector to record the diffracted X-rays.[13]

Caption: Simplified schematic of a single-crystal X-ray diffractometer.

Data Collection Protocol

-

Crystal Mounting: The selected crystal is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: A data collection strategy is devised to measure the intensities of a complete and redundant set of unique reflections. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for various experimental factors.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure. This is a computationally intensive process that utilizes specialized software.

Structure Solution

The "phase problem" is a central challenge in crystallography, as the phases of the diffracted waves are not directly measured. Direct methods, as implemented in programs like SHELXS, are commonly used to solve the structures of small molecules.[15]

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares minimization procedure. The SHELXL program is the industry standard for the refinement of small-molecule crystal structures.[4] During refinement, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed structure factors.

Refinement Protocol using SHELXL:

-

Initial Refinement: The initial structural model is refined isotropically.

-

Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, which accounts for their thermal motion in different directions.

-

Hydrogen Atom Placement: Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

-

Final Refinement Cycles: The refinement is continued until the structural model converges, meaning that the shifts in the refined parameters are negligible.

Caption: Workflow for crystal structure solution and refinement.

Crystallographic Data and Structure Validation

The final result of a crystal structure determination is a Crystallographic Information File (CIF). This file contains all the relevant information about the crystal structure, including the unit cell parameters, atomic coordinates, and details of the data collection and refinement.

Representative Crystallographic Data

The following table presents plausible crystallographic data for 1-(5-Bromothiazol-2-yl)ethanone, based on the published structure of a similar compound, 2,4-Diacetyl-5-bromothiazole.[15]

| Parameter | Hypothetical Value for 1-(5-Bromothiazol-2-yl)ethanone |

| Chemical formula | C₅H₄BrNOS |

| Formula weight | 222.06 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.0 |

| b (Å) | 10.0 |

| c (Å) | 9.5 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 733 |

| Z | 4 |

| Calculated density (g/cm³) | 2.01 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Temperature (K) | 100 |

| Final R indices [I > 2σ(I)] | R₁ = 0.04, wR₂ = 0.10 |

| Goodness-of-fit on F² | 1.05 |

Structure Validation

Before publication or deposition in a crystallographic database, the final structural model must be validated to ensure its quality and correctness. The checkCIF routine, available through the International Union of Crystallography (IUCr), is a standard tool for this purpose.[1][2][3] It checks for inconsistencies in the crystallographic data and potential errors in the structural model, generating a report of ALERTS that need to be addressed.

Conclusion

The determination of the crystal structure of 1-(5-Bromothiazol-2-yl)ethanone, as with any novel small molecule, is a multi-step process that requires careful execution of both chemical and crystallographic techniques. This guide has provided a comprehensive overview of a robust methodology, from the initial synthesis and crystal growth to the final stages of structure refinement and validation. By following these established protocols, researchers can confidently elucidate the three-dimensional architecture of thiazole derivatives and other important small molecules, thereby accelerating the pace of drug discovery and development.

References

- Hübschle, C. B., Sheldrick, G. M., & Dittrich, B. (2011). ShelXle: a Qt graphical user interface for SHELXL. Journal of Applied Crystallography, 44(6), 1281-1284.

- Girolami, G. S. (2004). A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois.

- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.

-

ResearchGate. (2009). Structure validation in chemical crystallography. Retrieved from [Link]

-

ResearchGate. (n.d.). checkCIF validation ALERTS: what they mean and how to respond. Retrieved from [Link]

-

SERC Carleton. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.

-

Utrecht University. (n.d.). Structure validation in chemical crystallography. Retrieved from [Link]

-

Crystallographic Growth. (n.d.). Experimental methods for x-ray diffraction. Retrieved from [Link]

-

SINEAC. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

PLATON. (n.d.). PLATON/VALIDATION. Retrieved from [Link]

- Aitken, K. M., Aitken, R. A., MacGregor, C. I., Traore, M. D. M., & Slawin, A. M. Z. (2015). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Journal of Chemical Crystallography, 45(10-12), 483-488.

-

GitHub. (2024). Automated refinement of single crystal diffraction data using SHELXTL. Retrieved from [Link]

-

ShelXle. (n.d.). ShelXle Download Page. Retrieved from [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

-

IUCr Journals. (n.d.). Crystal structure of N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]. Retrieved from [Link]

-

SERC Carleton. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

- A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. (2015). International Journal of ChemTech Research, 8(3), 1335-1341.

-

MDPI. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Retrieved from [Link]

-

PubMed. (1996). Synthesis of ethanone derived from 2-benzoxazolinones and their antimicrobial activities. Retrieved from [Link]

-

NIH. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][2][11]triazines. Retrieved from [Link]

-

NIST. (n.d.). Thiazole, 2-bromo-. Retrieved from [Link]

-

MDPI. (n.d.). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Retrieved from [Link]

-

Biomed J Sci & Tech Res. (2018). Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone. Retrieved from [Link]

- Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399.

-

ResearchGate. (n.d.). A diagram of the single-crystal X-ray diffraction experiment under an.... Retrieved from [Link]

- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449.

Sources

- 1. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. journals.iucr.org [journals.iucr.org]

- 5. researchgate.net [researchgate.net]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. library.dmed.org.ua [library.dmed.org.ua]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. mdpi.com [mdpi.com]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. Thiazole, 2-bromo- [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. ShelXle Download Page [shelxle.org]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Bromothiazole Derivatives

Abstract

This comprehensive technical guide provides an in-depth exploration of the electrophilic substitution reactions of bromothiazole derivatives, a cornerstone of synthetic chemistry with profound implications for drug discovery and materials science. Thiazole, a vital heterocyclic scaffold found in numerous bioactive compounds, including Vitamin B1, penicillins, and various pharmaceuticals, presents a unique electronic landscape for chemical modification.[1][2] The introduction of a bromine substituent further modulates this reactivity, offering a versatile handle for subsequent synthetic transformations. This guide, intended for researchers, scientists, and drug development professionals, elucidates the core principles governing these reactions, from mechanistic underpinnings to practical experimental protocols. We will delve into the regioselectivity of key electrophilic substitutions—nitration, halogenation, sulfonation, and Friedel-Crafts reactions—on brominated thiazole rings, supported by mechanistic diagrams and field-proven experimental methodologies.

The Thiazole Ring: An Electronic Overview

The thiazole ring is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom.[3] This arrangement results in a unique distribution of electron density. The nitrogen atom, being more electronegative, imparts a degree of electron deficiency to the ring, making it generally less reactive towards electrophiles than carbocyclic aromatic compounds like benzene.[4] However, the sulfur atom can act as an electron donor through resonance, partially offsetting this effect.[5]

Calculations of pi-electron density reveal that the C5 position is the most electron-rich and, consequently, the most susceptible to electrophilic attack.[3][5][6] The order of reactivity for electrophilic substitution is generally C5 > C4 > C2.[5] The C2 position is the most electron-deficient due to its proximity to both heteroatoms, making it more prone to nucleophilic attack or deprotonation by strong bases.[5][6]

The Influence of the Bromine Substituent

The presence of a bromine atom on the thiazole ring introduces two opposing electronic effects:

-

Inductive Effect (-I): As a halogen, bromine is more electronegative than carbon and exerts an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack.

-

Resonance Effect (+M): The lone pairs on the bromine atom can be delocalized into the aromatic system, a resonance effect that donates electron density to the ring. This effect preferentially increases the electron density at the ortho and para positions relative to the bromine atom.

In the context of electrophilic aromatic substitution, the resonance effect typically directs the incoming electrophile, while the inductive effect modulates the overall reaction rate. The interplay of these effects, combined with the inherent reactivity of the thiazole nucleus, dictates the regiochemical outcome of electrophilic substitution on bromothiazole derivatives.

Key Electrophilic Substitution Reactions of Bromothiazoles

Halogenation

Further halogenation of a bromothiazole is a common transformation used to introduce additional functional handles for cross-coupling reactions or to modulate the biological activity of the molecule. The regioselectivity is dependent on the position of the initial bromine atom and the reaction conditions.

Mechanism of Electrophilic Bromination:

The mechanism for the bromination of an aromatic ring typically involves the activation of molecular bromine with a Lewis acid, such as FeBr₃, to generate a more potent electrophile.[7] The aromatic ring then attacks the electrophilic bromine, forming a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate.[7] Subsequent loss of a proton restores aromaticity and yields the brominated product.[7]

Caption: General mechanism of electrophilic bromination.

Regioselectivity and Experimental Protocols:

-

2-Bromothiazole: Electrophilic attack is strongly directed to the C5 position, which is activated by the sulfur atom and is the most electron-rich position.

-

4-Bromothiazole: The directing effects of the bromine and the ring heteroatoms are more complex. The C5 position is still activated by the sulfur, while the bromine directs to C2 and C5. Generally, substitution at C5 is favored.

-

5-Bromothiazole: The C5 position is blocked. The C2 position is deactivated, making the C4 position the most likely site for further substitution, although harsher conditions may be required.

Experimental Protocol: Bromination of a 2-Aminothiazole Derivative

While a direct protocol for a simple bromothiazole is less common, the halogenation of activated thiazoles, such as 2-aminothiazoles, is well-documented and provides valuable insight. The following protocol describes the regioselective bromination at the C5 position.[5]

-

Reaction Setup: Dissolve the 2-aminothiazole derivative (1.0 eq) and CuBr₂ (1.0 eq) in acetonitrile.[5]

-

Reaction Execution: Stir the mixture at room temperature for 10 hours.[5]

-

Work-up: Evaporate the solvent in vacuo. Dissolve the residue in ethyl acetate and wash with aqueous ammonia.[5]

-

Purification: Dry the organic layer over MgSO₄, evaporate the solvent, and purify the residue by silica gel chromatography.[5]

| Substrate | Reagent | Product | Yield | Reference |

| 2-Amino-4-phenylthiazole | CuBr₂ | 2-Amino-5-bromo-4-phenylthiazole | 94% | [5] |

| 2-Amino-4-phenylthiazole | CuCl₂ | 2-Amino-5-chloro-4-phenylthiazole | 51% | [5] |

Nitration

Nitration introduces a nitro group (-NO₂) onto the thiazole ring, which is a versatile functional group that can be reduced to an amine or used as an electron-withdrawing group to influence further reactions.

Mechanism of Nitration:

The nitration of aromatic compounds typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[7] The thiazole ring attacks the nitronium ion to form a sigma complex, followed by deprotonation to yield the nitrothiazole product.[7]

Caption: General mechanism for the nitration of bromothiazole.

Regioselectivity and Ipso-Substitution:

A noteworthy feature in the nitration of some bromothiazoles is the potential for ipso-substitution, where the incoming nitro group displaces the bromine atom. This is particularly observed when the bromine is at an activated position, such as C5.

For instance, the nitration of 2-acetamido-5-bromothiazole with a mixture of nitric acid and acetic anhydride results in the formation of 2-acetamido-5-nitrothiazole, where the bromine at the C5 position is replaced by a nitro group.[8]

Experimental Protocol: Nitration of 2-Acetamido-5-bromothiazole [8]

-

Preparation of Nitrating Mixture: Add acetic anhydride dropwise to 99-100% nitric acid at 5°C with stirring.[8]

-

Nitration: Add 2-acetamido-5-bromothiazole portionwise to the nitrating mixture, maintaining the temperature below 5°C.[8]

-

Reaction Progression: Stir the mixture for 30 minutes. The product will begin to precipitate.[8]

-

Isolation: Filter the product and wash thoroughly with glacial acetic acid to prevent decomposition. Dry the product in a vacuum desiccator.[8]

-

Purification: Recrystallize from benzene to yield 2-acetamido-5-nitrothiazole as white, needle-like crystals.[8]

| Starting Material | Reagents | Product | Outcome | Reference |

| 2-Acetamido-5-bromothiazole | HNO₃, Acetic Anhydride | 2-Acetamido-5-nitrothiazole | Ipso-substitution of Bromine | [8] |

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the thiazole ring. This functional group significantly increases the water solubility of the molecule and can serve as a precursor for the synthesis of sulfonamides, which are prevalent in many therapeutic agents.

Mechanism of Sulfonation:

Sulfonation is typically carried out using fuming sulfuric acid (oleum), which contains sulfur trioxide (SO₃), the active electrophile. The reaction proceeds through the standard electrophilic aromatic substitution mechanism.

Regioselectivity and Experimental Considerations:

Similar to other electrophilic substitutions, sulfonation of bromothiazoles is expected to occur preferentially at the C5 position, if available and not sterically hindered. For example, the direct sulfonation of 2-aminothiazole with oleum yields 2-aminothiazole-5-sulfonic acid.[8] This suggests that a similar regioselectivity would be observed for 2-bromothiazole.

Experimental Workflow: Synthesis of 2-Bromothiazole-5-sulfonic acid

A plausible synthetic route to 2-bromothiazole-5-sulfonic acid involves a multi-step process starting from 2-aminothiazole, as direct sulfonation of 2-bromothiazole may be challenging due to the deactivating nature of the bromine atom.[8]

Caption: Synthetic workflow for 2-bromothiazole-5-sulfonic acid.

Friedel-Crafts Reactions

Friedel-Crafts reactions, which involve the alkylation or acylation of an aromatic ring, are generally less common for thiazole derivatives.[6] The Lewis acid catalysts (e.g., AlCl₃) required for these reactions can complex with the nitrogen atom of the thiazole ring, deactivating it towards electrophilic attack.[4] This deactivation, compounded by the presence of an electron-withdrawing bromine substituent, makes Friedel-Crafts reactions on bromothiazoles particularly challenging. Consequently, there is limited literature on successful Friedel-Crafts alkylation or acylation of simple bromothiazoles. Alternative synthetic routes are typically employed to introduce alkyl or acyl groups.

Conclusion and Future Outlook

The electrophilic substitution reactions of bromothiazole derivatives are governed by a delicate balance of the inherent electronic properties of the thiazole ring and the inductive and resonance effects of the bromine substituent. The C5 position remains the most favorable site for electrophilic attack, although ipso-substitution can occur under certain conditions, particularly in nitration reactions. While halogenation and sulfonation are viable transformations, Friedel-Crafts reactions are generally disfavored due to catalyst complexation with the ring nitrogen.

The insights and protocols presented in this guide serve as a valuable resource for chemists engaged in the synthesis of novel thiazole-containing molecules. As the demand for new pharmaceuticals and functional materials continues to grow, a thorough understanding of the reactivity of these versatile heterocyclic building blocks will be paramount in the design and execution of innovative synthetic strategies. Future research may focus on developing milder and more selective methods for the functionalization of bromothiazoles, potentially through the use of transition-metal-catalyzed C-H activation, to further expand the synthetic utility of this important class of compounds.

References

-

THE NITRATION OF 2-NITRAMINOTHIAZOLES AND 2-ACETAMIDOTHIAZOLES. (n.d.). Canadian Science Publishing. Retrieved January 1, 2026, from [Link]

-

Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. (n.d.). National Institutes of Health. Retrieved January 1, 2026, from [Link]

-

Chemistry of the thiazoles. (n.d.). Indian Academy of Sciences. Retrieved January 1, 2026, from [Link]

-

A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. (n.d.). Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Retrieved January 1, 2026, from [Link]

-

Chemistry of the thiazoles. (n.d.). Indian Academy of Sciences. Retrieved January 1, 2026, from [Link]

-

Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (n.d.). Lookchem. Retrieved January 1, 2026, from [Link]

-

Reactions of Thiazole | Free Topic Wise Notes. (2025, September 12). FirstHope. Retrieved January 1, 2026, from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). National Center for Biotechnology Information. Retrieved January 1, 2026, from [Link]

-

Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. (n.d.). National Institutes of Health. Retrieved January 1, 2026, from [Link]

-

Thiazole. (n.d.). Wikipedia. Retrieved January 1, 2026, from [Link]

-

Electrophilic Aromatic Substitution. (n.d.). Gilbert and Martin. Retrieved January 1, 2026, from [Link]

-

Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017, December 18). National Center for Biotechnology Information. Retrieved January 1, 2026, from [Link]

-

Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. (2024, May 15). National Center for Biotechnology Information. Retrieved January 1, 2026, from [Link]

-

Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. (n.d.). National Center for Biotechnology Information. Retrieved January 1, 2026, from [Link]

-

15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023, January 4). Chemistry LibreTexts. Retrieved January 1, 2026, from [Link]

-

Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. (n.d.). University of Calgary. Retrieved January 1, 2026, from [Link]

-

Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). University of Northern Colorado. Retrieved January 1, 2026, from [Link]

-

Synthetic Protocols for Aromatic Nitration: A Review. (n.d.). OUCi. Retrieved January 1, 2026, from [Link]

-

14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II. (n.d.). Lumen Learning. Retrieved January 1, 2026, from [Link]

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (n.d.). National Center for Biotechnology Information. Retrieved January 1, 2026, from [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved January 1, 2026, from [Link]

Sources

- 1. Studies of heterocyclic compounds. Part IV. Electrophilic substitution of 6-methylpyrrolo[2,1-b]thiazole - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Free Radical Halogenation Module: Part 2: Regioselectivity: Determining the Major Product [studyorgo.com]

- 4. researchgate.net [researchgate.net]

- 5. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 7. benchchem.com [benchchem.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

A Senior Application Scientist's Technical Guide to 1-(5-Bromothiazol-2-yl)ethanone: Sourcing, Synthesis, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of a Versatile Heterocyclic Ketone

1-(5-Bromothiazol-2-yl)ethanone (CAS No. 774230-98-7) is a halogenated heterocyclic ketone that has emerged as a critical building block in modern medicinal and materials chemistry.[1] Its structure, featuring a reactive acetyl group and a functionalizable bromine atom on a thiazole scaffold, makes it an exceptionally versatile intermediate. The thiazole ring itself is a well-established pharmacophore, present in a wide array of therapeutic agents, which underpins the compound's significance in drug discovery pipelines.[1] Derivatives have shown potential as anti-cancer and immunomodulatory agents, highlighting the importance of reliable access to high-purity starting material.[1] This guide provides an in-depth analysis of its commercial availability, a robust protocol for its synthesis and characterization, and a discussion of its applications for professionals in the field.

Synthesis and Quality Verification: Ensuring Experimental Integrity

A dependable supply of any chemical intermediate begins with understanding its synthesis and the analytical methods required to verify its identity and purity. This knowledge is crucial for troubleshooting and ensuring the reproducibility of subsequent reactions.

Recommended Synthetic Pathway: Electrophilic Bromination

The most common and efficient laboratory-scale synthesis of 1-(5-Bromothiazol-2-yl)ethanone involves the regioselective electrophilic bromination of the commercially available precursor, 2-acetylthiazole. The C5 position of the thiazole ring is susceptible to electrophilic substitution. For this transformation, N-Bromosuccinimide (NBS) is the reagent of choice over elemental bromine. This preference is rooted in safety and practicality; NBS is a crystalline solid that is safer and easier to handle than the highly corrosive and volatile liquid bromine. The reaction typically proceeds under mild conditions, often in a chlorinated solvent or a polar aprotic solvent like acetonitrile.

Experimental Protocol: Synthesis via NBS Bromination

This protocol is a representative method based on standard procedures for the bromination of activated heterocyclic systems.

Materials:

-

2-Acetylthiazole (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (or Dichloromethane)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-acetylthiazole (1.0 eq) in acetonitrile (approx. 0.2 M concentration).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine species. Add saturated aqueous sodium bicarbonate to neutralize any acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford 1-(5-Bromothiazol-2-yl)ethanone as a solid.

Quality Control: A Self-Validating System

Verifying the identity and purity of the synthesized or purchased compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this confirmation.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint. The single proton on the thiazole ring is expected to appear as a sharp singlet in the aromatic region, typically between δ 7.5 - 8.2 ppm .[1] The three protons of the acetyl methyl group, also a singlet due to the absence of adjacent protons, should resonate further upfield, typically in the range of δ 2.4 - 2.7 ppm .[1] The absence of other signals in the aromatic region confirms the regioselectivity of the bromination at the C5 position.

-

¹³C NMR Spectroscopy: The carbon spectrum corroborates the structure. Key expected signals include the carbonyl carbon, which is significantly deshielded and appears far downfield between δ 185 - 195 ppm .[1] The three carbons of the thiazole ring will appear in the aromatic region (δ 120 - 160 ppm ), with the carbon attached to the bromine atom (C5) being identifiable through its specific chemical shift and the potential influence of the bromine atom.[1] The methyl carbon will appear upfield, consistent with an sp³ hybridized carbon.

Commercial Availability and Supplier Analysis

1-(5-Bromothiazol-2-yl)ethanone is readily available from a variety of fine chemical suppliers, catering to needs from research-scale milligrams to bulk kilograms for developmental work. When selecting a supplier, researchers should consider not only the price but also the stated purity, availability of analytical data (e.g., Certificate of Analysis with NMR spectra), and lead times.

| Supplier | Typical Purity | Common Quantities | CAS Number |

| Sigma-Aldrich (Merck) | ≥96% | 1g, 5g, Custom | 774230-98-7 |

| Thermo Fisher Scientific | >95% | 250mg, 1g, 5g | 774230-98-7 |

| TCI Chemicals | >98% | 1g, 5g, 25g | 774230-98-7 |

| AK Scientific, Inc. | ≥95% | 1g, 5g, 25g | 774230-98-7 |

| BLDpharm | 97%+ | 1g, 5g, 25g, 100g | 774230-98-7 |

| Smolecule | In Stock | Gram to kg scale | 774230-98-7 |

Note: Availability and purity levels are subject to change. Always verify with the supplier before ordering.

Applications in Drug Discovery and Development

The primary utility of 1-(5-Bromothiazol-2-yl)ethanone is as a versatile intermediate for constructing more complex molecules. Its two key functional handles—the acetyl group and the bromine atom—can be manipulated selectively.

-

Acetyl Group Chemistry: The carbonyl group can undergo a wide range of classical reactions, including aldol condensations, reductions to alcohols, and conversion to imines or hydrazones, allowing for the extension of the molecular framework.

-

Bromo Group Chemistry: The bromine atom is an ideal handle for cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, or Sonogashira couplings allow for the introduction of diverse aryl, heteroaryl, or alkynyl groups at the C5 position of the thiazole ring. This is a powerful strategy for rapidly generating libraries of analogs during lead optimization in a drug discovery program.

Safety, Handling, and Storage

Proper handling of 1-(5-Bromothiazol-2-yl)ethanone is essential for laboratory safety. Based on available Safety Data Sheets (SDS), the compound presents several hazards.

Hazard Identification:

-

H302 + H332: Harmful if swallowed or if inhaled.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.

Recommended Precautions:

-

P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

Storage:

-

Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

1-(5-Bromothiazol-2-yl)ethanone is a readily accessible and highly valuable chemical intermediate for research and development. Its straightforward synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the rapid elaboration of molecular complexity. A thorough understanding of its sourcing, synthesis, and characterization, as detailed in this guide, empowers researchers to confidently integrate this versatile building block into their discovery programs, accelerating the development of novel therapeutics and materials.

References

Sources

CAS number 774230-98-7 properties and safety data

An In-Depth Technical Guide to 1-(5-Bromothiazol-2-yl)ethanone (CAS 774230-98-7) for Drug Discovery and Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, thiazole derivatives are of paramount importance due to their presence in a wide array of bioactive molecules. 1-(5-Bromothiazol-2-yl)ethanone, identified by CAS Number 774230-98-7, is a key heterocyclic building block whose strategic functionalization allows for the synthesis of diverse and complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and crucial safety data, tailored for researchers, scientists, and professionals in drug development.

Molecular and Physicochemical Properties

1-(5-Bromothiazol-2-yl)ethanone is a solid organic compound featuring a thiazole ring substituted with a bromine atom at the 5-position and an acetyl group at the 2-position.[1] This specific arrangement of functional groups dictates its reactivity and utility as a synthetic intermediate.

Chemical Identity

The fundamental identifiers for this compound are summarized below, providing a clear reference for its structural and chemical nature.[1]

| Identifier | Value |

| CAS Number | 774230-98-7 |

| IUPAC Name | 1-(5-bromo-1,3-thiazol-2-yl)ethanone |

| Molecular Formula | C₅H₄BrNOS |

| Molecular Weight | 206.06 g/mol |

| Canonical SMILES | CC(=O)C1=NC=C(S1)Br |

| InChI Key | RNNZWFBZBNHQOO-UHFFFAOYSA-N |

Physicochemical Data

While extensive experimental data for this specific intermediate is not widely published, key properties can be estimated based on its structure and data from analogous compounds. These values are crucial for planning reactions, purification, and storage.

| Property | Value / Predicted Range | Source / Notes |

| Physical Form | Solid | [2] |

| Melting Point | 60 - 100 °C (estimated) | Based on structural analogs[1] |

| Solubility | Moderate in organic solvents | [1] |

| Polar Surface Area | 58.20 Ų | Predicted[1] |

| LogP (Octanol/Water) | 2.11 | Predicted[1] |

Synthesis and Manufacturing

The synthesis of 1-(5-Bromothiazol-2-yl)ethanone typically involves a two-stage process: the regioselective bromination of a 2-substituted thiazole precursor, followed by the introduction of the acetyl group. Modern methods often favor safer and more selective brominating agents over elemental bromine.

A common synthetic approach involves the bromination of a suitable thiazole compound at the 5-position, followed by an acetylation reaction.[1] N-Bromosuccinimide (NBS) is a frequently used brominating agent that offers advantages in handling and selectivity compared to liquid bromine.[1]

Caption: General synthetic workflow for 1-(5-Bromothiazol-2-yl)ethanone.

Chemical Reactivity and Synthetic Applications

The true value of 1-(5-Bromothiazol-2-yl)ethanone lies in its versatile reactivity, which stems from its three key functional components: the aromatic thiazole ring, the electrophilic carbonyl carbon of the ethanone group, and the reactive carbon-bromine bond. This trifecta of reactivity allows for its use as a scaffold in the construction of more complex, biologically active molecules.[1]

Key Reactive Sites

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 1-(5-Bromothiazol-2-yl)ethanone in the Synthesis of Potent Kinase Inhibitors

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has positioned kinase inhibitors as a cornerstone of modern targeted therapy. Within the vast chemical space of kinase inhibitors, the 2-aminothiazole scaffold has emerged as a "privileged structure," prized for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[3][4] This guide provides an in-depth exploration of 1-(5-Bromothiazol-2-yl)ethanone, a versatile and commercially valuable building block, in the design and synthesis of next-generation kinase inhibitors. We will dissect core synthetic strategies, provide detailed, field-proven protocols for the synthesis of inhibitors targeting prominent kinase families, and explain the causal logic behind the experimental choices, empowering researchers to accelerate their drug discovery programs.

The Thiazole Moiety: A Privileged Scaffold in Kinase Inhibition

The thiazole ring and its derivatives are integral features in a multitude of biologically active compounds and approved pharmaceuticals.[2][4][5] In the context of kinase inhibition, the 2-aminothiazole motif is particularly effective. It acts as a bioisostere for the adenine ring of ATP, establishing critical hydrogen bonds with the "hinge" region of the kinase domain—a conserved backbone segment that connects the N- and C-lobes of the enzyme. This interaction is fundamental for achieving high-affinity binding and effective inhibition.

1-(5-Bromothiazol-2-yl)ethanone is an ideal starting material for several reasons:

-

The Acetyl Group (at C2): This ketone functionality serves as a versatile chemical handle. It can be readily α-brominated to create a highly reactive α-haloketone, a key intermediate for constructing the 2-aminothiazole core via the Hantzsch thiazole synthesis.[3]

-

The Bromo Group (at C5): The bromine atom is perfectly positioned for modern cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the strategic introduction of diverse aryl and heteroaryl substituents, which can be used to target the solvent-exposed region of the ATP-binding site, thereby enhancing potency and modulating selectivity.[6][7]

Core Synthetic Logic: From Building Block to Inhibitor

The transformation of 1-(5-Bromothiazol-2-yl)ethanone into a potent kinase inhibitor generally follows a logical and modular workflow. Understanding this flow is key to designing efficient synthetic routes.

Caption: General synthetic workflow from the starting material.

Application Protocol I: Synthesis of a Dasatinib Analogue Core

Dasatinib is a potent oral multi-targeted kinase inhibitor that targets BCR-ABL, Src family kinases, c-KIT, and others.[8] Its structure is built upon a central 2-aminothiazole carboxamide core. The following protocol outlines a representative synthesis for a key intermediate of a Dasatinib-like molecule, illustrating the core principles of thiazole chemistry.

Rationale and Causality